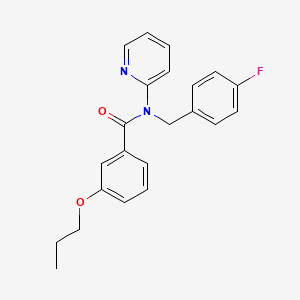![molecular formula C22H19FN2O3S B11339885 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11339885.png)
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a fluorine atom, a sulfone group, and a dibenzo-thiazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo-thiazine ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a dibenzyl halide under basic conditions.
Introduction of the fluorine atom: This step often involves the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Oxidation to form the sulfone group: This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Acylation to introduce the acetamide group: This step involves the reaction of the intermediate with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a thioether.
Substitution: The fluorine atom and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways involving sulfur and fluorine-containing compounds.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and sulfone group could enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar structure but lacks the phenylethyl acetamide group.
N-(2-phenylethyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Similar structure but with different substituents.
Uniqueness
The unique combination of the dibenzo-thiazine ring, fluorine atom, sulfone group, and phenylethyl acetamide moiety gives 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H19FN2O3S |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H19FN2O3S/c23-17-10-11-20-19(14-17)18-8-4-5-9-21(18)29(27,28)25(20)15-22(26)24-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,24,26) |
Clave InChI |
SHPKWJPQPUVDEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11339804.png)
![3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11339815.png)
![(4-Methylphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11339818.png)
![2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11339823.png)

![1-(benzylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11339836.png)
![2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11339844.png)
![1-(benzylsulfonyl)-N-[4-(diethylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11339851.png)
![N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11339860.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11339867.png)
![4-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11339879.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11339891.png)
